molecular formula C32H34N4O5S B608926 Orexin 2 Receptor Agonist CAS No. 1796565-52-0

Orexin 2 Receptor Agonist

Numéro de catalogue B608926
Numéro CAS: 1796565-52-0
Poids moléculaire: 586.707
Clé InChI: RHLMXWCISNJNDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Orexin 2 Receptor Agonist is a potent selective OX2R agonist with an EC50 of 23 nM . It is an agonist of the orexin 2 receptor (OX2R) with an EC50 value of 23 nM in a calcium influx assay . It is 70-fold selective for OX2R over OX1R .


Synthesis Analysis

A novel series of naphthalene derivatives were designed and synthesized based on the strategy focusing on the restriction of the flexible bond rotation of OX2R selective agonist YNT-185 . The 1,7-naphthalene derivatives showed superior agonist activity than 2,7-naphthalene derivatives . The introduction of a methyl group on the 2-position of 1,7-naphthalene ring effectively increased the activity, which led to the discovery of the potent OX2R agonist 28c .


Molecular Structure Analysis

To investigate the dynamics of the orexin 2 receptor, several microsecond-scale molecular dynamics simulations of the wild-type protein, of a mutant that stabilizes the inactive state, and of constitutively active mutants of the class A G protein-coupled receptors were performed . The conformational changes were related to the outward movement of the transmembrane helix 6 and the inward movement of the transmembrane helix 7, which are common structural changes in the activation of G protein-coupled receptors .


Chemical Reactions Analysis

The orexinergic system comprises of HCRTR1 and HCRTR2, G-protein-coupled receptors of the rhodopsin family and the endogenous ligands processed from HCRT pro-hormone, Orexin A and Orexin B . The binding of orexins to the respective receptors activates at least three subtypes of G-proteins (G q/11 , G i/0 , and G s ) or other proteins such as β-arrestins .


Physical And Chemical Properties Analysis

The orexin system comprises two G protein-coupled receptors, OX1R and OX2R, along with two endogenous agonists cleaved from a common precursor (prepro-orexin), orexin-A (OX-A) and orexin-B (OX-B) . OX1R couples via Gq protein to increase intracellular inositol triphosphate and diacylglycerol formation along with mobilisation of intracellular Ca2+ . OX2R also couples to Gq, but additionally to Gi/o to inhibit cAMP formation and modulate ion channel function .

Applications De Recherche Scientifique

Treatment of Narcolepsy and Other Hypersomnias

Specific Scientific Field

Neurology and Sleep Medicine

Summary of the Application

ALKS 2680, a potent, brain-penetrant, highly selective OX2R agonist, is being developed for the treatment of narcolepsy and other hypersomnias .

Methods of Application

This was a randomized, double-blind, phase 1 study conducted at two Australia sites. Healthy participants received single or multiple oral doses of ALKS 2680 or placebo. Patients with narcolepsy type 1 (NT1) or type 2 (NT2) or idiopathic hypersomnia (IH) were also studied .

Results or Outcomes

Preliminary results suggest that the OX2R agonist ALKS 2680 is generally well-tolerated with a pharmacokinetic profile potentially suitable for once-daily oral administration to promote daytime wakefulness .

Understanding Orexin Signaling

Specific Scientific Field

Structural Biology

Summary of the Application

The structures of OX2R–G-protein complexes bound to OxB and a small-molecule agonist were determined to further our understanding of orexin signaling .

Methods of Application

Single-particle cryo-electron microscopy (cryo-EM) was used to determine the structures .

Results or Outcomes

The structures obtained will enable structure-based drug discovery of novel therapeutics for the treatment of NT1 .

Distribution of OX2R Protein

Specific Scientific Field

Neuroscience

Summary of the Application

A detailed understanding of OX2R protein distribution is essential for determining the mechanisms of action of OX2R agonists .

Methods of Application

OX2R protein distribution in rats was comprehensively assessed in 51 brain regions and 10 peripheral tissues using in vitro autoradiography with [3H]-EMPA .

Results or Outcomes

The widespread distribution of OX2R protein, including that in previously unrecognized regions of the retrosplenial cortex, was identified .

Cardioprotective Effect

Specific Scientific Field

Cardiology

Summary of the Application

Application of OX2R agonist exerts a cardioprotective effect by attenuating CSAR .

Methods of Application

Epicardial application of OX2R agonist was used in the study .

Results or Outcomes

The data indicate that this OX2R-mediated heart-brain axis may provide therapeutic targets for acute cardiovascular diseases .

Treatment for Shift Work Disorder, Obstructive Sleep Apnea, and Insomnia

Specific Scientific Field

Sleep Medicine

Summary of the Application

OX2R Agonists may provide a potential treatment for shift work disorder, obstructive sleep apnea, and insomnia .

Methods of Application

The application of OX2R Agonists in these conditions is still under research. The exact methods of application or experimental procedures are not yet fully established .

Results or Outcomes

While the outcomes of this application are still under investigation, the potential for OX2R Agonists to treat these sleep disorders is promising .

Regulation of Feeding Behaviour and Energy Homeostasis

Specific Scientific Field

Neuroscience and Nutrition

Summary of the Application

OX2R is involved in the central feedback mechanism that regulates feeding behaviour. Mice with enhanced OX2R signaling are resistant to high-fat diet-induced obesity .

Methods of Application

This was determined through studies on mice where OX2R signaling was enhanced and their response to a high-fat diet was observed .

Results or Outcomes

The results showed that mice with enhanced OX2R signaling were resistant to obesity induced by a high-fat diet .

Orientations Futures

DSP-0187, a potent, highly selective orexin-2 receptor agonist, is initially planned to be evaluated in patients with narcolepsy . There is also potential for DSP-0187 to treat other sleep disorders .

Propriétés

IUPAC Name

N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O5S/c1-22-8-5-10-25(18-22)31(37)34-17-16-33-27-12-7-13-28(21-27)35-42(39,40)30-20-24(14-15-29(30)41-4)23-9-6-11-26(19-23)32(38)36(2)3/h5-15,18-21,33,35H,16-17H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLMXWCISNJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orexin 2 Receptor Agonist

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.